

Discovery and history of 4-Methoxyoxane-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxyoxane-4-carboxylic acid

Cat. No.: B590501

[Get Quote](#)

4-Methoxyoxane-4-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyoxane-4-carboxylic acid, a substituted tetrahydropyran derivative, is a heterocyclic compound with potential applications as a building block in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its chemical properties and a generalized approach to its synthesis, based on established methodologies for structurally related compounds. Due to the limited publicly available information, this guide also highlights the existing knowledge gaps regarding its specific discovery, historical development, and biological activity, thereby identifying opportunities for future research.

Introduction

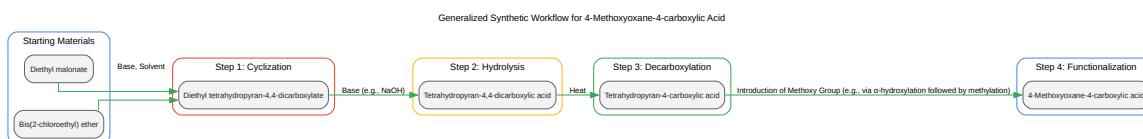
4-Methoxyoxane-4-carboxylic acid (CAS No. 1010836-49-3) is a unique molecule featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both a methoxy and a carboxylic acid group.^[1] The presence of these functional groups on a saturated heterocyclic scaffold suggests its potential utility in the synthesis of more complex molecules with diverse chemical and biological properties. The tetrahydropyran motif is a common structural feature in many natural products and pharmacologically active compounds, making its derivatives, such as **4-**

methoxyoxane-4-carboxylic acid, valuable intermediates for drug discovery and development.

Despite its commercial availability as a research chemical, detailed information regarding the discovery and historical development of **4-methoxyoxane-4-carboxylic acid** is not extensively documented in publicly accessible scientific literature. Its primary role appears to be that of a specialized chemical building block.

Chemical and Physical Properties

A summary of the key computed chemical and physical properties of **4-methoxyoxane-4-carboxylic acid** is presented in Table 1. These properties are derived from computational models and provide a foundational understanding of the molecule's characteristics.


Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₄	PubChem[1]
IUPAC Name	4-methoxyoxane-4-carboxylic acid	PubChem[1]
CAS Number	1010836-49-3	PubChem[1]
Molecular Weight	160.17 g/mol	PubChem[1]
Topological Polar Surface Area	55.8 Å ²	PubChem[1]
Complexity	149	PubChem[1]
Monoisotopic Mass	160.0736 Da	PubChem[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-methoxyoxane-4-carboxylic acid** is not readily available in peer-reviewed literature, a potential synthetic route can be conceptualized based on the well-established synthesis of the parent compound, tetrahydropyran-4-carboxylic acid. The following represents a generalized, multi-step synthetic workflow.

Generalized Synthetic Workflow

The proposed synthesis involves the initial construction of the tetrahydropyran ring, followed by the introduction of the methoxy and carboxylic acid functionalities at the 4-position.

[Click to download full resolution via product page](#)

Caption: A generalized multi-step synthesis pathway for **4-methoxyxane-4-carboxylic acid**.

Detailed Methodologies (Based on Analogs)

The following protocols are adapted from the synthesis of tetrahydropyran-4-carboxylic acid and would require optimization for the target molecule.[2]

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Cyclization)

- Reagents: Diethyl malonate, bis(2-chloroethyl) ether, a strong base (e.g., sodium ethoxide in ethanol), and a suitable solvent (e.g., ethanol).
- Procedure: To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise under an inert atmosphere. The mixture is stirred, followed by the addition of bis(2-chloroethyl) ether. The reaction mixture is then heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is worked up by

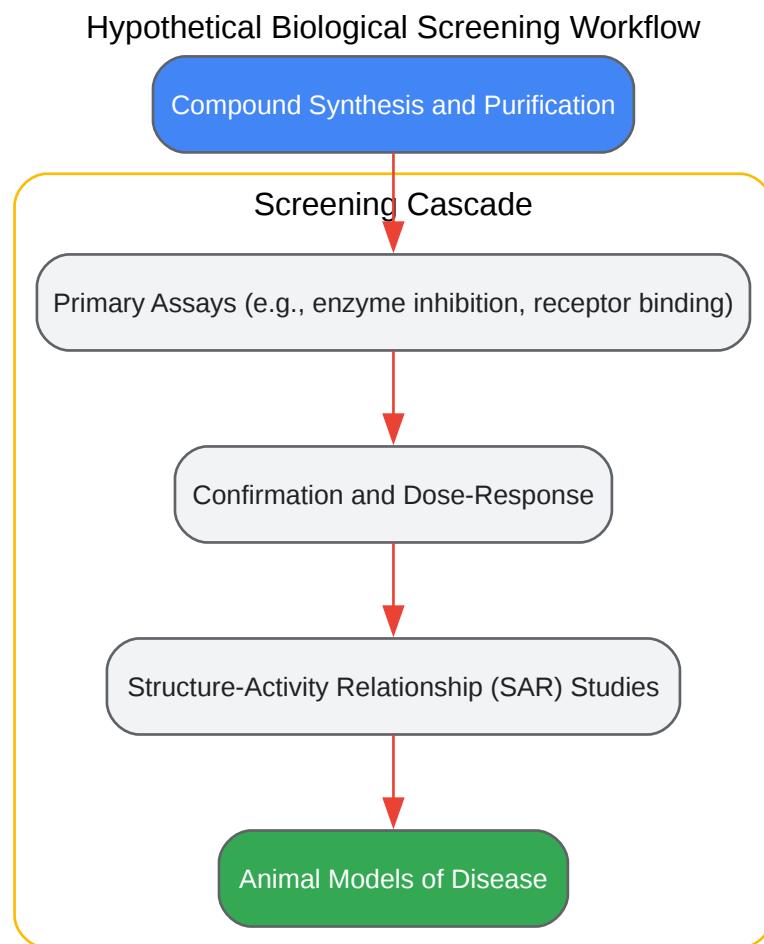
partitioning between water and an organic solvent. The organic layer is dried and concentrated to yield the crude product, which can be purified by vacuum distillation.

Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid (Hydrolysis)

- Reagents: Diethyl tetrahydropyran-4,4-dicarboxylate, a base (e.g., sodium hydroxide or potassium hydroxide), and water.
- Procedure: The diester is suspended in an aqueous solution of the base and heated at reflux until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of Tetrahydropyran-4-carboxylic acid (Decarboxylation)

- Reagents: Tetrahydropyran-4,4-dicarboxylic acid.
- Procedure: The dicarboxylic acid is heated at a temperature above its melting point until the evolution of carbon dioxide ceases. The resulting crude tetrahydropyran-4-carboxylic acid can be purified by distillation or recrystallization.


Step 4: Introduction of the 4-Methoxy Group (Hypothetical)

- This step would involve the selective introduction of a hydroxyl group at the 4-position, followed by methylation. A possible route could involve α -bromination of the corresponding acid chloride, followed by nucleophilic substitution with a methoxide source. Alternatively, direct oxidation of an enolate intermediate could be explored. This step would require significant experimental development.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available data on the biological activity of **4-methoxyxane-4-carboxylic acid**. Consequently, no signaling pathways or specific biological targets have been identified for this compound. The presence of the carboxylic acid and methoxy functional groups on a tetrahydropyran scaffold suggests that it could be explored for a wide range of biological activities, but this remains a subject for future investigation.

The following diagram illustrates a hypothetical workflow for the initial biological screening of a novel compound like **4-methoxyoxane-4-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

4-Methoxyoxane-4-carboxylic acid is a chemical entity with potential as a synthetic intermediate. While its basic chemical properties are known, a significant lack of information

exists regarding its discovery, historical context, specific synthesis protocols, and biological activity. This presents a clear opportunity for further research. Future work should focus on:

- Developing and publishing a robust and scalable synthesis protocol.
- Full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.).
- Screening for biological activity across a range of therapeutic targets.
- Investigating its potential as a scaffold for the development of novel bioactive molecules.

The elucidation of these unknown aspects will be crucial in determining the ultimate utility and value of **4-methoxyoxane-4-carboxylic acid** in the fields of chemical synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxyoxane-4-carboxylic acid | C7H12O4 | CID 40152272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- To cite this document: BenchChem. [Discovery and history of 4-Methoxyoxane-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590501#discovery-and-history-of-4-methoxyoxane-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com